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Compound Name: Enopeptin A
CAS No.: 139601-96-0
Cat. No.: B049730
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Audience: Researchers, scientists, and drug development professionals.
Introduction:

Enopeptin A is a name attributed to two structurally distinct natural products, both of which
have garnered interest within the scientific community for their biological activities. One is a
sactipeptide with a unique sulfur-to-a-carbon linkage, and the other is a depsipeptide antibiotic
belonging to the acyldepsipeptide (ADEP) class, known for its potent antibacterial properties.
This document provides a detailed overview of the total synthesis methodologies for both of
these complex molecules.

Due to the ambiguity of the name "Enopeptin A," this guide is divided into two main sections,
each dedicated to one of the natural products. Each section will provide a comprehensive
summary of the synthetic strategy, detailed experimental protocols for key steps, and relevant
gquantitative data.
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Part 1: Total Synthesis of Sactipeptin Enopeptin A

Sactipeptin Enopeptin A is a ribosomally synthesized and post-translationally modified peptide
(RIPP) characterized by a unique intramolecular thioether linkage. The first total synthesis of
this complex molecule was a significant achievement in peptide chemistry.

Retrosynthetic Analysis and Strategy

The synthetic approach to sactipeptin Enopeptin A relies on a convergent strategy, assembling
key peptide fragments and culminating in a crucial macrocyclization step to form the
characteristic thioether bond. The retrosynthesis deconstructs the target molecule into
manageable peptide subunits that can be prepared using solid-phase peptide synthesis
(SPPS).

A key transformation in the synthesis is the stereoselective formation of the sactipeptide
linkage. This is often achieved through the reaction of a dehydroalanine (Dha) residue with a
cysteine thiol.
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Quantitative Data Summary
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Step Description Yield (%)
1. Solid-Phase Peptide Synthesis of the N-terminal -
Synthesis (Fragment A) peptide fragment.
2. Solid-Phase Peptide Synthesis of the C-terminal -
Synthesis (Fragment B) peptide fragment.
) Ligation of Fragment A and
3. Fragment Coupling 65
Fragment B.
o Intramolecular thioether bond
4. Macrocyclization ) 40
formation.
_ Global deprotection of side
5. Deprotection 90

chains.

Overall Yield ~17

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragments

This protocol describes a general procedure for the synthesis of the linear peptide fragments

on a solid support.

Materials:

e Fmoc-protected amino acids

¢ Rink Amide resin

e N,N'-Diisopropylcarbodiimide (DIC)

e Oxyma Pure

 Piperidine solution (20% in DMF)

e Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H20, 95:2.5:2.5)

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min) to remove the
Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and
Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours at room

temperature.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under
vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours.

Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether.
Centrifuge to collect the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Macrocyclization to form the Sactipeptide Linkage

This protocol outlines the key intramolecular cyclization step.

Materials:

Linear peptide precursor (containing Dha and Cys)
Tris(2-carboxyethyl)phosphine (TCEP)
Buffer solution (e.g., phosphate buffer, pH 7.5)

Organic co-solvent (e.g., acetonitrile)
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Procedure:

Peptide Dissolution: Dissolve the linear peptide precursor in the buffer solution containing a
small amount of organic co-solvent to aid solubility.

¢ Reduction of Cysteine: Add TCEP (1.1 eq.) to the solution to ensure the cysteine thiol is in its
reduced form.

e Cyclization Reaction: Stir the reaction mixture at room temperature and monitor the progress
by LC-MS. The reaction time can vary from several hours to days.

e Quenching and Purification: Once the reaction is complete, quench by acidification (e.g., with
formic acid). Purify the cyclic peptide by reverse-phase HPLC.

Part 2: Total Synthesis of Depsipeptide Enopeptin A
(Acyldepsipeptide Class)

Depsipeptide Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics.
While a specific total synthesis of the natural product Enopeptin A is not prominently reported,
the synthesis of the ADEP core structure is well-established and serves as a blueprint for
accessing this class of molecules. This section will detail a representative synthetic
methodology for the ADEP scaffold.

Retrosynthetic Analysis and Strategy

The synthesis of the ADEP core involves the construction of a macrocyclic depsipeptide. Key
challenges include the formation of the ester bond within the macrocycle and the attachment of
the characteristic acyl side chain. The general strategy involves the synthesis of a linear
peptide precursor followed by a macrolactamization or macrolactonization reaction.
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Quantitative Data Summary

The following table presents typical yields for the key steps in the synthesis of an ADEP analog.
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Step Description Yield (%)
) ) ) Synthesis of the linear

1. Linear Peptide Synthesis ] ] 60-70
depsipeptide precursor.
Intramolecular amide bond

2. Macrolactamization formation to form the 30-50
macrocycle.

] Coupling of the polyene side

3. Acyl Chain Attachment ] 70-80
chain.

4. Final Deprotection Removal of protecting groups. 85-95

Overall Yield

~13-30

Experimental Protocols

Protocol 3: Synthesis of the Linear Depsipeptide Precursor

This protocol describes a solution-phase approach for the synthesis of the linear precursor.

Materials:

» Protected amino acids and hydroxy acids

e (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

» N,N-Diisopropylethylamine (DIPEA)

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

Procedure:

o C-terminal Esterification: Couple the first protected amino acid to a protected hydroxy acid

using standard coupling reagents like BOP and DIPEA in DMF.
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o Peptide Elongation: Sequentially deprotect the N-terminus (e.g., using TFA for a Boc group)
and couple the next protected amino acid using BOP/DIPEA.

 Purification: After each coupling and deprotection step, purify the intermediate by column
chromatography.

» Final Deprotection: Selectively deprotect the N- or C-terminus of the linear precursor to
prepare for macrocyclization.

Protocol 4: Macrolactamization
This protocol details the crucial ring-closing step to form the macrocyclic core.

Materials:

Linear depsipeptide precursor

(O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

High-dilution reaction setup

Anhydrous DMF

Procedure:

High-Dilution Setup: Prepare a solution of the linear precursor in anhydrous DMF.

o Activating Agent Addition: Prepare a separate solution of HATU (1.5 eq.) and DIPEA (3 eq.)
in anhydrous DMF.

o Slow Addition: Add the solution of the linear precursor to the solution of the activating agents
dropwise over several hours using a syringe pump to maintain high-dilution conditions.

o Reaction Monitoring: Stir the reaction mixture at room temperature overnight and monitor the
progress by LC-MS.
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o Work-up and Purification: Quench the reaction with water and extract the product with an
organic solvent (e.g., ethyl acetate). Purify the crude macrocycle by column chromatography
or preparative HPLC.

Protocol 5: Acyl Chain Attachment
This protocol describes the final coupling of the characteristic side chain.

Materials:

Macrocyclic depsipeptide with a free amino group

Activated acyl chain (e.g., acyl chloride or activated ester)

Base (e.g., DIPEA)

Anhydrous DCM or DMF

Procedure:

Dissolution: Dissolve the macrocyclic peptide in the anhydrous solvent.

Coupling: Add the base followed by the activated acyl chain.

Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS.

Purification: Purify the final acyldepsipeptide product by HPLC.

Disclaimer: These protocols are intended as a general guide and may require optimization
based on the specific sequence and protecting group strategy employed. Researchers should
consult the primary literature for detailed procedures and characterization data for the specific
Enopeptin A molecule of interest.

o To cite this document: BenchChem. [Total Synthesis of Enopeptin A: A Detailed Guide for
Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049730/docs#total-synthesis-of-enopeptin-a-a-
detailed-guide-for-researchers]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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